molecular formula C16H17ClN2O5S B570748 2-chloro-5-(1-ethoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide CAS No. 1369588-00-0

2-chloro-5-(1-ethoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide

Cat. No.: B570748
CAS No.: 1369588-00-0
M. Wt: 384.831
InChI Key: SFVBKFOWELOUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature

The systematic name 2-chloro-5-(1-ethoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide adheres to IUPAC rules for priority-based substituent numbering and functional group identification. Key components include:

  • Benzene ring : Substituted at position 2 with chlorine and position 5 with a sulfonamide group.
  • Isoindolone moiety : A fused bicyclic system (benzene + pyrrolidinone) with:
    • Ethoxy (-OCH₂CH₃) at nitrogen position 1.
    • Ketone (3-oxo) at position 3.
    • Hydrogen placement at position 2 (2H designation).

The suffix "-benzenesulfonamide" reflects the sulfonamide functional group (SO₂NH) attached to the benzene ring.

Constitutional Isomerism

Constitutional isomers arise from differences in bond connectivity or functional group placement. For this compound:

Aspect Analysis
Substituent Position Fixed at benzene positions 2 (Cl) and 5 (sulfonamide). No positional isomers due to fixed numbering.
Functional Group Ethoxy group is exclusively attached to the isoindolone nitrogen. No alternative attachment sites.
Isomerism Potential No constitutional isomers exist due to fixed substituent positions and functional group connectivity.

Molecular Topology Analysis: Bond Connectivity and Hybridization Patterns

Bond Connectivity

The molecule consists of three interconnected components:

Component Structure Key Bonds
Benzene Ring Aromatic six-membered ring with delocalized π-electrons. C=C (sp²), C-Cl (σ), C-S (sulfonamide linkage).
Sulfonamide Group -SO₂NH- linkage to the isoindolone nitrogen. S=O (double bonds), S-N (single bond).
Isoindolone Moiety Fused benzene-pyrrolidinone system. C=O (ketone at position 3), N-O (ethoxy).

Hybridization Patterns

The hybridization states of key atoms are summarized below:

Atom Functional Group Hybridization Geometry
Sulfur (SO₂) Sulfonamide sp³ Tetrahedral
Nitrogen (SO₂NH) Sulfonamide sp² Trigonal planar
Oxygen (Ethoxy) Ether (OCH₂CH₃) sp³ Tetrahedral
Carbonyl Carbon Ketone (C=O) sp² Trigonal planar
Benzene Carbons Aromatic ring sp² Planar (120° angles)

Key Observations :

  • The sulfonamide nitrogen adopts sp² hybridization due to resonance with the sulfur’s double bonds.
  • The ethoxy oxygen exhibits sp³ hybridization , typical of ether linkages.
  • The carbonyl carbon (position 3) is sp² hybridized , enabling conjugation with the isoindolone ring.

Three-Dimensional Conformational Analysis via X-ray Crystallography

Structural Features from Related Compounds

While no direct X-ray data exists for this compound, insights can be drawn from structurally analogous molecules:

Feature Chlorthalidone (Parent Drug) Isoindolone Derivatives
Isoindolone Ring Planar conformation with keto-enol tautomerism. Fused bicyclic system with partial aromaticity.
Sulfonamide Orientation Forms hydrogen bonds with active-site residues. Stacked interactions in crystal packing.
Ethoxy Group N/A (replaced by hydroxyl in chlorthalidone). Bulky substituent influencing steric effects.

Theoretical Conformational Predictions

Computational studies (DFT) suggest the following:

  • Isoindolone Ring :
    • Planar Geometry : Enabled by conjugation between the carbonyl and aromatic ring.
    • Ethoxy Group : Likely adopts a staggered conformation to minimize steric clashes.
  • Sulfonamide Group :
    • Hydrogen Bonding : Potential to form intramolecular H-bonds with the ethoxy oxygen or intermolecular bonds in crystals.
  • Benzene Ring :
    • Substituent Orientation : Chlorine at position 2 and sulfonamide at position 5 create a meta-substituted pattern, reducing steric strain.

Challenges in Experimental Characterization

  • Crystallization Difficulty : The ethoxy group’s flexibility may hinder ordered crystal packing.
  • Steric Effects : Bulky substituents (e.g., ethoxy) may distort the isoindolone ring’s planarity.

Properties

IUPAC Name

2-chloro-5-(1-ethoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c1-2-23-16(12-6-4-3-5-11(12)15(20)19-16)10-7-8-13(17)14(9-10)24(18,21)22/h3-9H,2H2,1H3,(H,19,20)(H2,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYIDIRKYMLVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-5-(1-ethoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

  • Chemical Formula : C₁₄H₁₁ClN₂O₄S
  • CAS Number : 1441368-51-9
  • Molecular Weight : 338.766 g/mol

The compound exhibits its biological activity primarily through inhibition of specific enzymes and pathways. Notably, studies have highlighted its role as a potential inhibitor of tyrosinase , an enzyme critical in melanin biosynthesis. This inhibition can be significant in treating hyperpigmentation disorders and other conditions related to melanin production.

Tyrosinase Inhibition

Research indicates that the compound demonstrates strong inhibitory effects on tyrosinase activity, which is essential for melanin synthesis. The inhibition potency can be quantified using the IC50 value, which reflects the concentration required to inhibit 50% of the enzyme activity.

CompoundIC50 Value (μM)Reference
This compound14.33 ± 1.63
Kojic Acid20.00 ± 2.00

Antimicrobial Activity

In addition to its effects on tyrosinase, this compound has been evaluated for antimicrobial properties. Studies have shown varying levels of antibacterial activity against different strains, indicating its potential utility in treating infections.

Study on Tyrosinase Inhibition

A study conducted on various phenolic compounds related to this compound demonstrated that it significantly inhibited mushroom tyrosinase when tested with substrates like L-DOPA and L-Tyrosine. The kinetic studies revealed a competitive inhibition mechanism, suggesting that the compound binds to the active site of the enzyme.

Cytotoxicity Assessment

Further investigations into the cytotoxic effects of the compound were performed using B16F10 melanoma cells. The results indicated that at lower concentrations (up to 5 μM), there was no significant cytotoxicity observed after 48 hours, suggesting a favorable safety profile for potential therapeutic applications.

Concentration (μM)Cell Viability (%) after 48h
0100
198
295
592

Safety Profile

According to safety data sheets, the compound is not classified as hazardous under standard regulations, although specific toxicological data remains limited. Standard precautions should be followed when handling this compound in laboratory settings.

Comparison with Similar Compounds

Key Differences :

  • Substituent: Chlorthalidone features a hydroxyl group at the isoindol-1-yl position, enabling hydrogen bonding and moderate solubility in polar solvents (e.g., methanol, dilute alkalis). In contrast, the ethoxy group in the target compound reduces polarity, likely decreasing water solubility .
  • Pharmacology: Chlorthalidone inhibits the Na⁺/Cl⁻ symporter in the renal distal convoluted tubule, promoting diuresis and antihypertensive effects .
  • Synthetic Accessibility: Chlorthalidone is synthesized via a well-established route involving condensation of 4-chloro-3-sulfamoylbenzoic acid with phthalic anhydride derivatives .
Property Target Compound Chlorthalidone
Molecular Formula C₁₆H₁₅ClN₂O₄S C₁₄H₁₁ClN₂O₄S
Molecular Weight 382.82 g/mol 338.76 g/mol
Substituent at Isoindol Ethoxy (-OCH₂CH₃) Hydroxyl (-OH)
Aqueous Solubility Likely lower Practically insoluble in water
Pharmacological Use Investigational Approved diuretic/antihypertensive

Other Benzenesulfonamide Derivatives

Acetazolamide

  • Structure : Lacks the isoindol-1-yl moiety; instead, it has a thiadiazole ring.
  • Activity : Potent carbonic anhydrase inhibitor used for glaucoma and altitude sickness. The target compound’s sulfonamide group may confer similar enzyme inhibition, but the isoindol-ethoxy group could redirect selectivity .

2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-yl)-N-((5-Chlorothiophen-2-yl)Sulfonyl)Acetamide (Compound 33)

  • Structure : Features an indole core and thiophene-sulfonamide group.
  • Relevance : Demonstrates the versatility of sulfonamide derivatives in targeting inflammatory pathways (e.g., COX inhibition). The target compound’s isoindol-ethoxy group may similarly modulate target affinity but remains untested .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The ethoxy group increases the logP value compared to chlorthalidone, suggesting enhanced blood-brain barrier penetration or tissue distribution. However, this may also accelerate hepatic metabolism via cytochrome P450 enzymes .
  • Stability : Chlorthalidone’s hydroxyl group contributes to its crystalline structure and stability. The ethoxy variant’s ether linkage may improve oxidative stability but reduce intermolecular hydrogen bonding, affecting solid-state properties .
  • Synthetic Challenges : Ethoxylation reactions often require stringent conditions (e.g., anhydrous solvents, catalysts like NaH), which could complicate large-scale synthesis .

Preparation Methods

Alkylation of Chlorthalidone

The most direct route involves O-ethylation of chlorthalidone (2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide). This method leverages nucleophilic substitution to replace the hydroxyl group with an ethoxy moiety:

Procedure :

  • Reagents : Chlorthalidone, ethyl bromide (or ethyl iodide), potassium carbonate (K₂CO₃).

  • Solvent : Dimethylformamide (DMF) or acetone.

  • Conditions : Reflux at 80–100°C for 6–12 hours.

  • Workup : The reaction mixture is cooled, filtered, and purified via recrystallization from ethanol/water.

Key Considerations :

  • Base selection (K₂CO₃ vs. NaOH) impacts reaction efficiency.

  • Polar aprotic solvents enhance alkyl halide reactivity.

Multi-Step Synthesis from Benzoyl Benzoic Acid Intermediates

A patent (CN105906521A) outlines a pathway starting with 2-(3-nitro-4-chlorobenzoyl)benzoic acid, which undergoes catalytic reduction and cyclization:

Nitro Group Reduction

  • Reagents : Cuprous chloride (CuCl), potassium iodide (KI).

  • Conditions : 60–70°C in aqueous sodium nitrate/potassium carbonate.

  • Yield : >90% after 8 hours.

Cyclization and Etherification

The reduced intermediate is cyclized to form the isoindolinone ring, followed by ethylation:

  • Ethylation Agent : Ethyl bromide in the presence of NaH.

  • Solvent : Tetrahydrofuran (THF).

  • Time : 4–6 hours at room temperature.

Solvent-Based Dispersion Methods

A solvent-assisted dispersion method (EP0125420B1) enhances solubility for pharmaceutical formulations:

Steps :

  • Dissolve chlorthalidone in methanol with polyvinylpyrrolidone (PVP).

  • Evaporate solvent under reduced pressure to obtain a solid dispersion.

  • Ethylate the hydroxyl group post-dispersion using ethyl iodide.

Optimization :

  • PVP concentration (10–30% w/v) prevents crystallization.

  • Methanol evaporation rate controls particle size.

Catalytic Reduction and Etherification

A hybrid approach combines nitro reduction and ethylation (Fig. 1):

Reaction Scheme :

  • Reduction : 2-(3-nitro-4-chlorobenzoyl)benzoic acid → 2-(3-amino-4-chlorobenzoyl)benzoic acid.

  • Cyclization : Form isoindolinone using acetic anhydride.

  • Ethylation : Introduce ethoxy group via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine).

Advantages :

  • Mitsunobu conditions enable stereochemical control.

  • Yields exceed 85% with minimal byproducts.

Analytical Characterization

Purity and Structural Confirmation

  • HPLC : Retention time ≈3.8 minutes (C18 column, acetonitrile/water mobile phase).

  • Mass Spectrometry : Molecular ion peak at m/z 366.8 [M+H]⁺.

  • NMR : Key signals include δ 1.4 ppm (ethoxy –CH₃) and δ 7.8–8.2 ppm (aromatic protons).

Stability Studies

Forced degradation under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions reveals:

  • Acidic Hydrolysis : De-ethylation to chlorthalidone (t₁/₂ = 12 hours at pH 1).

  • Oxidative Stress : Sulfonamide group degradation above 40°C.

Comparative Analysis of Methods

MethodReagents/ConditionsYieldPurityScalability
AlkylationEthyl bromide, K₂CO₃, DMF70–75%>98%High
Catalytic ReductionCuCl, KI, NaNO₃90%95%Moderate
Solvent DispersionMethanol, PVP, ethyl iodideN/A99%Low

Trade-offs :

  • Alkylation is scalable but requires stringent temperature control.

  • Catalytic reduction offers high yields but involves toxic intermediates .

Q & A

Basic Research Questions

Q. What are the synthetic routes for 2-chloro-5-(1-ethoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide?

  • Methodology : The ethoxy-substituted isoindolinone moiety can be synthesized via alkylation of a hydroxy precursor (e.g., 2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide) using ethylating agents like ethyl bromide or ethyl iodide. Reaction conditions typically involve a polar aprotic solvent (e.g., DMF) and a base (e.g., potassium carbonate) at 60–80°C for 12–24 hours. Purification is achieved via recrystallization or column chromatography .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-alkylation. Impurities such as unreacted starting material or diethyl byproducts may require rigorous solvent optimization .

Q. How can researchers validate analytical methods for quantifying this compound in pharmaceutical matrices?

  • Methodology : Reverse-phase HPLC with a C18 column (e.g., Waters Bondapak) and a mobile phase of methanol-water-acetic acid (35:65:1 v/v) at 235 nm detection is effective. Validate specificity using forced degradation studies (acid/base hydrolysis, oxidation) to resolve degradation products like 4'-chloro-3'-sulfamoyl-2-benzophenone carboxylic acid .
  • Key Considerations : Ensure linearity (R² > 0.999) across 50–150% of the target concentration and precision (RSD < 2%) via triplicate injections. Cross-validate with UV/Vis spectrophotometry at λmax ≈ 280 nm .

Q. What physicochemical properties are critical for experimental design?

  • Data :

  • Solubility : 0.12 g/L in water at 25°C; enhanced in ethanol or DMSO .
  • pKa : ~9.4 (sulfonamide proton), influencing ionization in biological assays .
  • Stability : Store at 2–8°C in desiccated form to prevent hydrolysis of the ethoxy group .
    • Key Considerations : Polymorphism (e.g., white vs. yellowish-white crystalline forms) may affect dissolution rates; characterize via XRPD and DSC .

Advanced Research Questions

Q. How does hydrolysis of the ethoxy group impact degradation pathways?

  • Mechanism : Under acidic conditions (pH < 3), the ethoxy group hydrolyzes to form 2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide, detectable via LC-MS. Alkaline conditions (pH > 10) may cleave the sulfonamide bond, yielding benzenesulfonic acid derivatives .
  • Mitigation : Stabilize formulations using buffered excipients (pH 6–7) and avoid high-temperature storage .

Q. What strategies are effective for impurity profiling during synthesis?

  • Methodology : Use HPLC to isolate and quantify impurities such as 2-chloro-5-[(1RS)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzenesulfonamide (EP Impurity E). Synthesize impurities via controlled hydrolysis or incomplete alkylation for use as reference standards .
  • Advanced Techniques : High-resolution mass spectrometry (HRMS) and <sup>13</sup>C-NMR to confirm structural assignments of degradation products .

Q. How does stereochemistry at the isoindol-1-yl position affect biological activity?

  • Findings : The compound exists as a racemic mixture due to the chiral center at the isoindol-1-yl position. Enantiomeric separation via chiral chromatography (e.g., Chiralpak IA column) reveals differential binding to carbonic anhydrase isoforms, impacting diuretic efficacy .
  • Implications : Prioritize enantiopure synthesis for structure-activity relationship (SAR) studies .

Q. Can computational modeling predict metabolic stability?

  • Approach : Use density functional theory (DFT) to calculate the ethoxy group’s susceptibility to oxidative metabolism (e.g., CYP3A4-mediated O-deethylation). Molecular docking predicts interactions with hepatic enzymes, guiding analog design to improve metabolic half-life .

Q. What formulation strategies enhance aqueous solubility for in vivo studies?

  • Solutions :

  • Co-solvents : 20% PEG-400 increases solubility to 1.2 mg/mL .
  • Cyclodextrins : β-cyclodextrin complexes improve bioavailability by 40% in rodent models .
    • Validation : Assess solubility via shake-flask method and validate using dynamic light scattering (DLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.